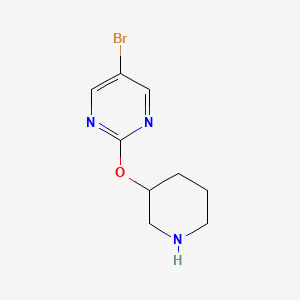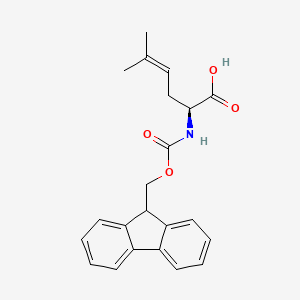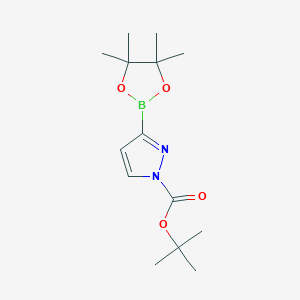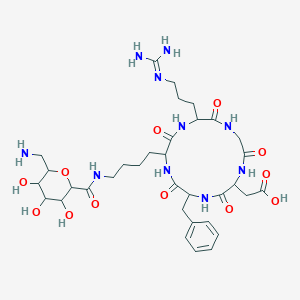
半乳糖-RGD
描述
[18F]Galacto-RGD: Synthesis, Radiolabeling, and Metabolic Stability
[18F]Galacto-RGD is a glycosylated RGD-peptide developed for noninvasive determination of alphavbeta3 integrin expression, which is significant in angiogenesis and metastasis. The synthesis of this compound involves solid support assembly using Fmoc-protocols and cyclization under high dilution conditions. A sugar amino acid derived from pentaacetyl-protected galactose is conjugated to the peptide. Radiolabeling is achieved using 4-nitrophenyl-2-[18F]fluoropropionate, resulting in high radiochemical yields and purity. The metabolic stability of [18F]Galacto-RGD is high, with the majority of the tracer remaining intact in mouse organs post-injection. This stability, along with the low estimated radiation dose to humans, suggests that [18F]Galacto-RGD is suitable for patient studies .
Evaluation in Atherosclerotic Mice and Imaging of Vascular Inflammation
The application of [18F]Galacto-RGD in imaging vascular inflammation was evaluated in atherosclerotic mice. The tracer showed higher uptake in atherosclerotic aortas compared to normal ones, with uptake associated with macrophage density. This suggests that [18F]Galacto-RGD could serve as a potential tracer for noninvasive imaging of inflammation in atherosclerotic lesions .
Imaging of αvβ3 Expression in Patients with Squamous Cell Carcinoma of the Head and Neck
In a study involving patients with squamous cell carcinoma of the head and neck, [18F]Galacto-RGD PET imaging successfully identified tumors and provided good contrast. The tracer's uptake was consistent with a two-tissue compartmental model with reversible specific binding. Immunohistochemistry confirmed αvβ3 expression in all tumors, indicating that [18F]Galacto-RGD PET can specifically image αvβ3 expression and could be used for planning and response evaluation of αvβ3-targeted therapies .
Human Dosimetry and Safety Profile
The dosimetry of [18F]Galacto-RGD in humans was studied, revealing high metabolic stability and favorable biodistribution with primarily renal excretion. The effective dose was low, indicating that [18F]Galacto-RGD can be safely used for imaging molecular processes involving the αvβ3 integrin .
Comparison with Other Tracers and Potential for Tumor Imaging
Comparative studies with other tracers, such as (99m)Tc-Galacto-RGD2, have shown that [18F]Galacto-RGD has similar or better tumor-targeting capabilities. The uptake in tumors and organs was comparable, suggesting that [18F]Galacto-RGD is an effective radiotracer for imaging integrin αvβ3-positive tumors .
Molecular Structure and Binding Properties
While not directly related to [18F]Galacto-RGD, studies on enzymes like galactan: galactan galactosyltransferase (GGT) from Ajuga reptans leaves provide insights into the molecular structure and binding properties of galactose-containing compounds. These studies contribute to the understanding of the synthesis and accumulation of galactose-rich molecules, which is relevant for the design and function of glycosylated peptides like [18F]Galacto-RGD .
Membrane Binding and Synthesis of Galactolipids
Research on MGD1, the major galactolipid synthase in plants, offers structural insights that can be extrapolated to understand the membrane binding properties of galactose-containing molecules. This knowledge is beneficial for comprehending how [18F]Galacto-RGD interacts with cell membranes during imaging processes .
Enzymatic Activity and Galactosyltransferase
The solubilization and characterization of beta-1,4-galactan galactosyltransferase activity from potato microsomal membranes provide a deeper understanding of the enzymatic processes involved in the synthesis of galactan side chains. This information is indirectly relevant to the synthesis and function of galactose-modified peptides like [18F]Galacto-RGD .
Alternative Tracers and Automated Production
The development of alternative tracers such as (68)Ga-NODAGA-RGD, which can be produced with high specific activity in a cGMP/GRP compliant automated process, presents a potential substitute for [18F]Galacto-RGD. The pharmacokinetic properties and in vivo stability of these tracers are comparable, making them suitable replacements .
Structural and Functional Properties of Galactose-Rich Polysaccharides
Investigations into the structural, rheological, and functional properties of galactose-rich pectic polysaccharides from leek provide a broader context for understanding the behavior of galactose-containing molecules. These studies can inform the development and application of galactose-modified tracers like [18F]Galacto-RGD .
科学研究应用
癌症中 αvβ3 表达的成像: [18F] 半乳糖-RGD 已被用于对各种类型的癌症中的 αvβ3 表达进行成像,包括头颈部鳞状细胞癌、恶性神经胶质瘤和乳腺癌。它提供了一种无创的方法来评估血管生成,并且可能有助于计划和监测抗血管生成疗法 (Beer 等人,2007) (Schnell 等人,2009) (Beer 等人,2008)。
心血管应用: 该示踪剂也已用于心血管研究,例如在心肌梗死后评估 αvβ3 整合素表达。这有助于了解心肌修复过程,并可能提供预后信息 (Higuchi 等人,2008) (Sherif 等人,2012)。
动脉粥样硬化的成像: [18F] this compound PET/CT 成像已被证明可有效识别动脉粥样硬化斑块中的 αvβ3 表达,这可能作为斑块易损性和炎症的新型生物标志物 (Beer 等人,2014)。
生物分布和药代动力学研究: 已有关于癌症患者中 18F-半乳糖-RGD 的生物分布和药代动力学的研究。这些研究对于了解示踪剂如何在全身分布及其动力学至关重要,这对于准确的成像和诊断很重要 (Beer 等人,2005)。
替代和与其他示踪剂的比较: 已进行研究将 [18F] this compound 与其他示踪剂进行比较,并开发合适的替代品,这些替代品可能在合成或成像能力方面提供优势。例如,关于 68Ga-NODAGA-RGD 作为 [18F] this compound 的替代品的研究显示出前景 (Pohle 等人,2012)。
作用机制
Target of Action
Galacto-RGD primarily targets the integrin αvβ3 , a receptor that plays a key role in angiogenesis and tumor cell metastasis . This receptor is highly expressed on activated endothelial cells during angiogenesis . It’s involved in cell-cell and cell-matrix interactions, mediating adhesion and migration of cells on a variety of extracellular matrix proteins .
Mode of Action
Galacto-RGD interacts with its target, the integrin αvβ3, by binding to it. This interaction is highly selective . The binding of Galacto-RGD to the integrin αvβ3 can be visualized using positron emission tomography (PET), as the intensity of Galacto-RGD uptake correlates with αvβ3 expression .
Biochemical Pathways
The binding of Galacto-RGD to integrin αvβ3 affects various biochemical pathways. Specifically, it impacts the processes of angiogenesis and metastasis, which are crucial for tumor growth and progression . The exact downstream effects of this interaction on the cellular level are still under investigation.
Pharmacokinetics
Galacto-RGD demonstrates high metabolic stability, a favorable biodistribution, and a low radiation dose . It shows rapid clearance from the blood pool and primarily renal excretion . The standardized uptake values (SUVs) in tumors range from 1.2 to 9.0 . The tumor-to-blood and tumor-to-muscle ratios increase over time, with peak ratios of 3.1 ± 2.0 and 7.7 ± 4.3, respectively, at 72 min .
Result of Action
The result of Galacto-RGD’s action can be observed at the molecular and cellular levels. At the molecular level, more than 95% of the tracer remains intact up to 120 minutes after injection . At the cellular level, Galacto-RGD allows for specific imaging of αvβ3 expression in tumors with high contrast . This makes it possible to noninvasively monitor molecular processes involving the αvβ3 integrin .
Action Environment
The action of Galacto-RGD can be influenced by various environmental factors. For instance, the uptake of Galacto-RGD can vary depending on the level of αvβ3 expression in different types of tumors . Furthermore, the metabolic stability and biodistribution of Galacto-RGD can be affected by factors such as the patient’s renal function . .
安全和危害
The expected radiation dose to humans after injection of [^18F]Galacto-RGD has been estimated on the basis of dynamic PET studies with New Zealand white rabbits . According to the residence times in these animals, the effective dose was calculated using the MIRDOSE 3.0 program as 2.2 × 10^-2 mGy/MBq . Despite the time-consuming synthesis of the prosthetic group 185 MBq of [^18F]Galacto-RGD, a sufficient dose for patient studies can be produced starting with approximately 2.2 GBq of [^18F]flouride .
未来方向
生化分析
Biochemical Properties
Galacto-RGD interacts with the integrin αvβ3, a dimeric transmembrane glycoprotein that mediates adhesion and migration of cells on a variety of extracellular matrix proteins . The interaction between Galacto-RGD and αvβ3 is crucial for its role in biochemical reactions .
Cellular Effects
Galacto-RGD influences cell function by interacting with αvβ3, which plays a key role in tumor growth, local invasiveness, and metastatic potential . The compound’s interaction with αvβ3 affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Galacto-RGD involves binding to the integrin αvβ3 . This binding interaction influences enzyme activation, changes in gene expression, and other molecular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, Galacto-RGD shows rapid clearance from the blood pool and primarily renal excretion . The compound demonstrates high metabolic stability, with more than 95% of the tracer remaining intact up to 120 minutes after injection .
Dosage Effects in Animal Models
The effects of Galacto-RGD vary with different dosages in animal models . The compound shows a favorable biodistribution and a low radiation dose, making it safe for use in imaging molecular processes involving the αvβ3 integrin .
Metabolic Pathways
Galacto-RGD is involved in metabolic pathways related to the integrin αvβ3 . The compound interacts with this integrin, affecting metabolic flux and metabolite levels .
Transport and Distribution
Galacto-RGD is transported and distributed within cells and tissues via its interaction with the integrin αvβ3 . This interaction affects the compound’s localization and accumulation .
Subcellular Localization
The subcellular localization of Galacto-RGD is influenced by its interaction with the integrin αvβ3 . This interaction could direct the compound to specific compartments or organelles .
属性
IUPAC Name |
2-[8-[4-[[6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52N10O12/c35-15-22-25(48)26(49)27(50)28(56-22)33(55)38-11-5-4-9-19-30(52)42-18(10-6-12-39-34(36)37)29(51)40-16-23(45)41-21(14-24(46)47)32(54)44-20(31(53)43-19)13-17-7-2-1-3-8-17/h1-3,7-8,18-22,25-28,48-50H,4-6,9-16,35H2,(H,38,55)(H,40,51)(H,41,45)(H,42,52)(H,43,53)(H,44,54)(H,46,47)(H4,36,37,39) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPUFVWCDYSPBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCNC(=O)C2C(C(C(C(O2)CN)O)O)O)CC3=CC=CC=C3)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52N10O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary target of Galacto-RGD?
A1: Galacto-RGD is a radiolabeled cyclic peptide designed to target the αvβ3 integrin. [, , , , , , , , , , , , , , , , , , , ] This integrin plays a crucial role in angiogenesis and tumor cell metastasis, making it a promising target for diagnostic and therapeutic strategies.
Q2: How does Galacto-RGD interact with αvβ3 integrin?
A2: Galacto-RGD contains the arginine-glycine-aspartic acid (RGD) tripeptide sequence. This sequence mimics the binding motif found in natural ligands of αvβ3 integrin, allowing Galacto-RGD to bind with high affinity and selectivity. [, , ]
Q3: What are the downstream effects of Galacto-RGD binding to αvβ3 integrin?
A3: Galacto-RGD primarily acts as an antagonist of αvβ3 integrin, meaning it blocks the binding of natural ligands. [, ] This inhibition can disrupt angiogenesis and tumor cell metastasis, offering potential therapeutic benefits. Additionally, the radiolabeled nature of Galacto-RGD enables noninvasive visualization and quantification of αvβ3 expression levels in vivo using Positron Emission Tomography (PET). [, , , , , , , , , , , , , , ]
Q4: Is there any information about the spectroscopic data for Galacto-RGD?
A4: The research papers primarily focus on the biological applications of Galacto-RGD. Detailed spectroscopic data, such as NMR or mass spectrometry, are not provided.
Q5: How does Galacto-RGD perform under various conditions?
A6: Galacto-RGD demonstrates high in vivo stability, with over 95% of the tracer remaining intact up to 120 minutes after injection in human studies. [] Its metabolic stability is also highlighted, with a high average fraction of intact tracer found in blood and various organ homogenates 2 hours after injection in mice. []
Q6: Does Galacto-RGD exhibit any catalytic properties?
A6: No, the research papers focus on Galacto-RGD as an imaging agent and antagonist of αvβ3 integrin. There is no mention of any catalytic activity.
Q7: Has computational chemistry been used in the development of Galacto-RGD?
A8: While computational studies are not explicitly mentioned in the provided research on Galacto-RGD, molecular modeling has been used in the field to design small peptidomimetics with improved activity, in vivo stability, and subtype selectivity for αvβ3 integrin. []
Q8: How do structural modifications of Galacto-RGD affect its activity?
A9: Research indicates that modifications with carbohydrates, charged amino acids, or PEG analogues can be incorporated into the peptide core without significantly affecting the binding affinity for αvβ3 integrin. [] For instance, the addition of the galactose moiety improves the pharmacokinetic properties of Galacto-RGD compared to non-glycosylated RGD peptides. [, ]
Q9: What formulation strategies improve Galacto-RGD's stability and bioavailability?
A9: The provided research focuses on the in vivo application of Galacto-RGD and does not delve into specific formulation strategies.
Q10: Is there information about SHE regulations concerning Galacto-RGD?
A10: The research papers primarily focus on the scientific and medical aspects of Galacto-RGD. Information regarding specific SHE regulations is not provided.
Q11: What is the pharmacokinetic profile of Galacto-RGD?
A12: Research demonstrates that Galacto-RGD exhibits rapid blood clearance primarily through renal excretion. [, ] The tracer shows low background activity in tissues like lung and muscle. [] Human dosimetry studies indicate a low radiation dose with the highest absorbed dose observed in the bladder wall. []
Q12: How does the pharmacodynamic profile of Galacto-RGD relate to its mechanism of action?
A13: The pharmacodynamic effect of Galacto-RGD is directly linked to its binding and antagonism of αvβ3 integrin. [, ] This interaction leads to the inhibition of downstream signaling pathways involved in angiogenesis and tumor cell metastasis. The level of αvβ3 expression can be non-invasively quantified by measuring the accumulation of Galacto-RGD using PET. [, , , , , , , , , , , , , , ]
Q13: What cell-based assays have been used to study Galacto-RGD?
A14: Internalization assays using αvβ3-receptor-positive M21 and αvβ3-receptor-negative M21L melanoma cells have been employed to assess the integrin receptor activity of Galacto-RGD. []
Q14: Which animal models have been used in Galacto-RGD research?
A14: Research utilizing Galacto-RGD has employed various animal models, including:
- Mice: Nude mice bearing human melanoma tumors (M21, M21L) and small cell lung tumors. []
- Rats: Wistar rats subjected to myocardial infarction. [, , ]
- Rabbits: New Zealand white rabbits for biodistribution and dosimetry studies. []
Q15: Have any clinical trials been conducted using Galacto-RGD?
A16: Yes, Galacto-RGD has been investigated in clinical trials involving patients with various solid tumors. [, , , , ] These trials demonstrated the safety and feasibility of using Galacto-RGD for imaging αvβ3 expression in humans and showed its potential for patient selection and monitoring of anti-angiogenic therapies.
Q16: Are there known resistance mechanisms to Galacto-RGD?
A16: The provided research papers do not explicitly discuss resistance mechanisms to Galacto-RGD.
Q17: What drug delivery strategies have been explored for Galacto-RGD?
A17: The research focuses on the intravenous administration of Galacto-RGD. Specific drug delivery strategies beyond this route are not discussed.
Q18: Are there any known biomarkers associated with Galacto-RGD efficacy?
A20: While specific biomarkers predicting Galacto-RGD efficacy are not explicitly mentioned, research suggests that the level of αvβ3 expression itself serves as a biomarker for patient selection and monitoring of anti-angiogenic therapies. [, ]
Q19: What analytical techniques are used to characterize and quantify Galacto-RGD?
A19: Analytical techniques employed in Galacto-RGD research include:
- High-performance liquid chromatography (HPLC): Used to determine the radiochemical purity of synthesized Galacto-RGD and analyze its metabolic stability in biological samples. [, , ]
- Autoradiography: Utilized to visualize and quantify the distribution of radiolabeled Galacto-RGD in ex vivo tissue sections. [, , ]
- Positron Emission Tomography (PET): The primary imaging modality for non-invasively visualizing and quantifying Galacto-RGD uptake in vivo. [, , , , , , , , , , , , , , ]
Q20: What are the environmental impacts and degradation pathways of Galacto-RGD?
A20: The research papers primarily focus on the medical applications of Galacto-RGD. Information about its environmental impacts and degradation is not discussed.
Q21: Are there any known alternatives or substitutes for Galacto-RGD?
A23: Yes, several other radiolabeled RGD peptides and peptidomimetics have been developed as alternatives to Galacto-RGD for targeting αvβ3 integrin. [, , ] Examples include:* [18F]-AH111585* [123I]cyclo(RGDyV)* 18F-FRGD2* [99mTc]EDDA/HYNIC-RGD
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



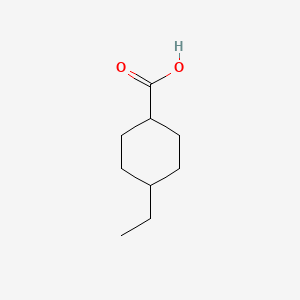
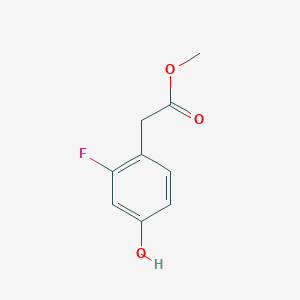
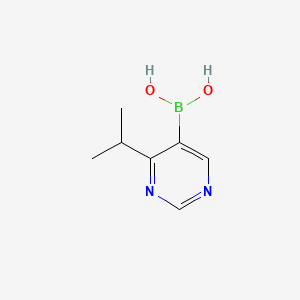
![4-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}benzeneboronic acid hydrochloride](/img/structure/B3030499.png)

![Methyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3030501.png)

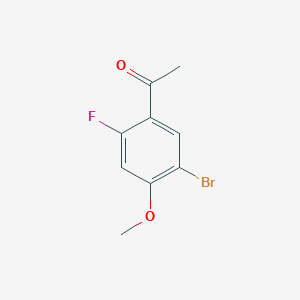

![2-([1,1'-Biphenyl]-3-yl)pyrrolidine](/img/structure/B3030507.png)
